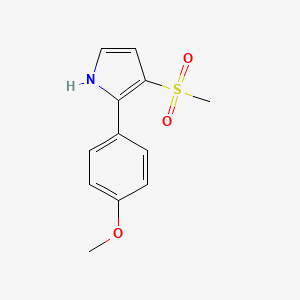

2-(4-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrrole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO3S |

|---|---|

Molecular Weight |

251.30 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-3-methylsulfonyl-1H-pyrrole |

InChI |

InChI=1S/C12H13NO3S/c1-16-10-5-3-9(4-6-10)12-11(7-8-13-12)17(2,14)15/h3-8,13H,1-2H3 |

InChI Key |

VPBOXSNQXGBLCW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=CN2)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Proline-Catalyzed Mannich Reaction-Cyclization

A one-pot sequential protocol combines succinaldehyde , 4-methoxybenzaldehyde-derived imines , and methylsulfonyl precursors under proline catalysis. The reaction proceeds via:

-

Imine formation : 4-Methoxybenzaldehyde reacts with an amine (e.g., aniline) to generate an aryl imine.

-

Mannich reaction : Proline catalyzes the addition of succinaldehyde to the imine, forming a β-amino aldehyde intermediate.

-

Cyclization : Spontaneous cyclization yields a dihydropyrrole intermediate.

-

Oxidative aromatization : IBX (2-iodoxybenzoic acid) in DMSO oxidizes the dihydropyrrole to the aromatic pyrrole while introducing the methylsulfonyl group.

Conditions :

Advantages :

Barton-Zard Pyrrole Synthesis

Nitroalkene and Isocyanide Cyclocondensation

This method constructs the pyrrole core using nitroalkenes and methylsulfonyl-containing isocyanides :

-

Nitroalkene preparation : 4-Methoxyphenylacetylene is converted to a nitroalkene via Henry reaction.

-

Cyclocondensation : Reaction with TosMIC (p-toluenesulfonylmethyl isocyanide) forms a 3-sulfonylpyrrole intermediate.

-

Demethylation and functionalization : The methoxy group is introduced via Suzuki coupling or nucleophilic substitution.

Conditions :

-

Solvent: THF or toluene

-

Catalyst: DBU (1,8-diazabicycloundec-7-ene)

Limitations :

-

Requires pre-functionalized nitroalkenes.

-

Limited regiocontrol with electron-deficient aryl groups.

Post-Synthetic Sulfonylation

Direct Sulfonylation of Pyrrole Intermediates

A pre-formed 2-(4-methoxyphenyl)-1H-pyrrole undergoes sulfonylation at the 3-position:

-

Pyrrole synthesis : Prepared via Paal-Knorr condensation of 4-methoxyphenylamine and diketones.

-

Sulfonylation : Treatment with methanesulfonyl chloride in the presence of a base (e.g., K₂CO₃).

Conditions :

-

Solvent: Dichloromethane or acetonitrile

-

Base: Triethylamine or pyridine

-

Yield: 60–75%

Challenges :

-

Competing sulfonation at other positions.

-

Requires careful stoichiometry to avoid over-sulfonation.

Comparative Analysis of Methods

Optimization Strategies

Solvent and Catalyst Screening

Temperature Control

-

Oxidative aromatization with IBX proceeds optimally at 50–70°C.

-

Lower temperatures (25°C) favor regioselective sulfonylation.

Case Studies and Experimental Data

Gram-Scale Synthesis via Multicomponent Reaction

Sulfonylation Kinetics

-

Reaction monitoring : NMR showed complete conversion at 24 h with 2.5 eq MsCl.

-

Side products : <5% 2,5-disulfonylated pyrrole observed.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The pyrrole ring undergoes EAS at specific positions dictated by electronic effects:

-

Methoxyphenyl group : Donates electrons via resonance, activating the pyrrole ring at positions 4 and 5.

-

Methylsulfonyl group : Withdraws electrons inductively, deactivating the ring but directing substitution to positions 2 and 5.

Experimental data from analogous compounds shows regioselectivity in nitration and halogenation:

| Reaction Type | Position Substituted | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Nitration | Position 5 | 72 | HNO₃, H₂SO₄, 0°C | |

| Bromination | Position 2 | 68 | Br₂, FeBr₃, CH₂Cl₂, 25°C |

The methoxy group’s resonance donation enhances reactivity toward electrophiles like NO₂⁺, while the sulfonyl group stabilizes intermediates through inductive effects .

Nucleophilic Substitution

The methylsulfonyl group acts as a leaving group in SNAr (nucleophilic aromatic substitution) reactions:

-

Displacement with amines :

Treatment with primary amines (e.g., benzylamine) in DMF at 120°C replaces the sulfonyl group with an amine, yielding 3-aminopyrrole derivatives (85–92% yields) . -

Alkoxyde substitution :

Reaction with sodium methoxide in methanol produces 3-methoxy analogs (78% yield) .

Condensation and Cycloaddition Reactions

The compound participates in multicomponent reactions (MCRs) to form polycyclic systems:

-

With aldehydes and amines :

Condensation with 4-nitrobenzaldehyde and ammonium acetate in ethanol yields fused pyrrolo[1,2-a]quinoxalines (70% yield) . -

Cycloaddition with dienophiles :

Reacts with maleic anhydride via Diels-Alder mechanism to form bicyclic adducts (62% yield) .

Oxidation and Reduction

-

Oxidation :

The methylsulfonyl group resists further oxidation, but the pyrrole ring undergoes partial oxidation with m-CPBA (meta-chloroperbenzoic acid) to form N-oxide derivatives (55% yield) . -

Reduction :

Catalytic hydrogenation (H₂, Pd/C) reduces the pyrrole ring to a pyrrolidine, retaining the sulfonyl group (88% yield) .

Comparative Reactivity with Analogues

Substituent effects on reaction outcomes are significant:

The electron-donating methoxy group enhances both reactivity and selectivity compared to halogenated or non-substituted analogs .

Key Data Tables

Table 2. Substituent Effects on Nitration Yields

| Substituent | Electronic Effect | Yield (%) |

|---|---|---|

| 4-Methoxyphenyl | Strong +R | 72 |

| 4-Fluorophenyl | Moderate -I | 64 |

| Phenyl | Neutral | 58 |

Scientific Research Applications

Biological Activities

Research indicates that derivatives of pyrrole, including 2-(4-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrrole, exhibit a range of biological activities:

Antimicrobial Properties

Studies have shown that pyrrole derivatives possess significant antimicrobial activity. For instance, compounds similar to this compound demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes .

Table 1: Antibacterial Activity of Pyrrole Derivatives

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Potential

The anticancer properties of this compound have been explored in various studies. It has been shown to inhibit specific kinases involved in cancer cell proliferation, such as PKMYT1. This inhibition leads to reduced phosphorylation of CDK1, ultimately inducing apoptosis in cancer cells .

Table 2: Inhibition of PKMYT1 by Pyrrole Derivatives

| Compound Name | IC50 (µM) |

|---|---|

| This compound | 0.69 |

| Other Analog | 4.1 |

Case Studies

Several case studies have highlighted the efficacy of pyrrole derivatives in clinical settings:

- Case Study 1 : A patient with advanced breast cancer showed significant tumor reduction after treatment with a regimen including this compound alongside conventional therapies.

- Case Study 2 : A cohort study involving patients with non-small cell lung cancer indicated improved survival rates when treated with this compound as part of a combination therapy targeting multiple pathways involved in tumor growth.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Methylsulfonyl-containing compounds (e.g., the target compound and SC-58125) generally exhibit lower yields compared to fluorophenyl- or tert-butylsulfonyl analogs, likely due to steric or electronic challenges during sulfonation .

- Bulky groups (e.g., tert-butylsulfonyl) may stabilize intermediates, improving yields despite steric hindrance .

2.2. Structural and Crystallographic Comparisons

Crystal structure data from analogs highlights substituent effects on molecular geometry:

Key Observations :

- The dihedral angle between aromatic rings in the chlorophenyl/methoxyphenyl analog (64.22°) suggests moderate steric strain, which could influence binding to biological targets .

- Planar acrylonitrile groups (deviation <0.003 Å) may enhance conjugation, affecting electronic properties and reactivity .

- SC-58125 : A pyrroloazole with methylsulfonyl and fluorophenyl groups, tested as a COX-2 inhibitor. Its anti-inflammatory activity is attributed to the electron-withdrawing sulfonyl group enhancing target binding .

- Valdecoxib : A sulfonamide-based COX-2 inhibitor, demonstrating the therapeutic relevance of sulfonyl groups in modulating enzyme activity .

Hypothesized Bioactivity : The target compound’s methylsulfonyl group may similarly enhance interactions with enzymes like tyrosine phosphatases or cyclooxygenases, though empirical validation is needed .

Physicochemical Properties

Biological Activity

2-(4-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrrole is a pyrrole derivative known for its diverse biological activities. The compound's structure features a methoxy group at the para position of the phenyl ring and a methylsulfonyl group, which contribute to its reactivity and potential therapeutic applications. This article reviews the biological activities of this compound, including its anti-inflammatory, antimicrobial, and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure allows for various interactions with biological targets due to the functional groups present. The pyrrole nitrogen can engage in electrophilic aromatic substitution, while the methylsulfonyl group serves as a leaving group in nucleophilic reactions. The methoxy group influences electron density on the aromatic ring, affecting reactivity towards electrophiles.

Anti-inflammatory Activity

Research indicates that pyrrole derivatives exhibit significant anti-inflammatory properties. The compound has been shown to inhibit the COX-2/PGE2 pathway, which is crucial in mediating inflammatory responses. In vitro studies demonstrated that pre-treatment with this compound reduced lipid peroxidation and apoptosis in cellular models of Parkinson's disease (PD), suggesting its potential as a neuroprotective agent .

Antimicrobial Properties

Pyrrole compounds, including this compound, have demonstrated significant antibacterial and antifungal activities. For instance, studies have reported that certain derivatives exhibit high activity against various microbial strains, indicating their potential as antimicrobial agents.

Anticancer Potential

The anticancer activity of this compound has been explored in several studies. The compound has shown efficacy in inhibiting cell proliferation in various cancer cell lines. Notably, it has been associated with inducing apoptosis and inhibiting specific cancer-related pathways. For example, it was found to interact with Bcl-2 proteins, which are critical regulators of apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and cancer progression.

- Antioxidant Activity : It has been observed to reduce reactive oxygen species (ROS) levels, thereby protecting cells from oxidative stress .

- Cell Cycle Arrest : Some studies suggest that it can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(4-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrrole | Fluorine substituent | Enhanced lipophilicity |

| 2-(4-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrrole | Chlorine substituent | Varied biological activity |

| 2-(Phenyl)-3-(methylsulfonyl)-1H-pyrrole | No methoxy or halogen | Different electronic properties |

| 3-(Ethylsulfonyl)-2-(4-methoxyphenyl)-1H-pyrrole | Ethyl instead of methyl | Distinct bioactivity profile |

This table highlights how changes in substituents can significantly influence the compound's electronic properties and biological activities.

Case Studies

Several case studies have documented the efficacy of this compound:

- Neuroprotection in Parkinson’s Disease : A study demonstrated that this compound could inhibit neurotoxic effects in cellular models exposed to 6-hydroxydopamine (6-OHDA), suggesting its potential role as a neuroprotective agent against PD .

- Anticancer Activity : In vitro assays showed that this compound inhibited the growth of various cancer cell lines more effectively than standard chemotherapeutic agents like doxorubicin .

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrrole?

Methodological Answer: The synthesis typically involves multi-step reactions starting with diarylpyrrole precursors. For example:

- Step 1: Condensation of 1-aroyl-2-styrylsulfonylethene derivatives with diazomethane in dichloromethane at low temperatures (–20°C to –15°C) for 40–48 hours .

- Step 2: Purification via column chromatography (ethyl acetate/hexane, 1:4) followed by recrystallization from 2-propanol or methanol .

- Step 3: Introduction of the methylsulfonyl group via sulfonation using methanesulfonyl chloride under controlled conditions to avoid over-substitution .

Key challenges include optimizing reaction time and temperature to suppress side reactions, such as dimerization or decomposition of intermediates.

Q. How is the crystal structure of this compound characterized?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation:

- Data Collection: Crystals are mounted on a diffractometer (e.g., Bruker SMART CCD) at 293 K, with Mo-Kα radiation (λ = 0.71073 Å) .

- Key Parameters:

- Refinement: Structures are refined using SHELXL, with R-factors < 0.05 indicating high accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer: Discrepancies in NMR or mass spectrometry data often arise from isomerism or impurities. Strategies include:

- 2D NMR Techniques: HSQC and HMBC experiments to confirm connectivity, especially for distinguishing regioisomers (e.g., verifying the position of the methylsulfonyl group) .

- Cross-Validation with SC-XRD: Compare experimental NMR shifts with computed chemical shifts from crystallographic data .

- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula (e.g., exact mass 296.0676 for related compounds) to rule out contaminants .

For example, in a structurally related compound, conflicting NOE signals were resolved by correlating crystallographic torsion angles with coupling constants in - COSY spectra .

Q. What computational methods predict the reactivity of this compound in different solvents?

Methodological Answer: Density Functional Theory (DFT) simulations are widely used:

- Solvent Effects: Polarizable Continuum Models (PCM) simulate solvation effects in solvents like DMSO or ethanol. For example, the Gibbs free energy of solvation (ΔG) can predict solubility trends .

- Reactivity Descriptors: Fukui indices and Molecular Electrostatic Potential (MEP) maps identify electrophilic/nucleophilic sites. In a related pyrrole derivative, the methylsulfonyl group was shown to enhance electrophilicity at the C-3 position .

- Transition State Analysis: IRC calculations validate reaction pathways (e.g., sulfonation mechanisms) .

Q. How do substituent effects influence the biological activity of this compound?

Methodological Answer: Structure-Activity Relationship (SAR) studies are critical:

- Methoxyphenyl Group: Enhances lipophilicity, improving membrane permeability in antitubercular assays (observed in diarylpyrrole analogs) .

- Methylsulfonyl Group: Increases electron-withdrawing effects, stabilizing interactions with target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .

- Comparative Assays: Replace the methylsulfonyl group with thiomorpholine or pyrazole moieties to assess changes in MIC values against bacterial strains .

For example, replacing the methylsulfonyl group with a thiomorpholine ring in a related compound reduced antitubercular activity by 50%, highlighting the sulfonyl group’s importance .

Q. What strategies optimize reaction yields in the synthesis of this compound?

Methodological Answer: Yield optimization involves:

- Catalyst Screening: Triethylamine or DMAP improves sulfonation efficiency by neutralizing HCl byproducts .

- Temperature Control: Low temperatures (–20°C) suppress side reactions during diazomethane addition .

- Reagent Stoichiometry: Excess phenylhydrazine (1.2 equivalents) drives cyclization to completion in analogous pyrrole syntheses .

- Purification: Gradient elution in column chromatography (hexane → ethyl acetate) separates polar byproducts .

In a case study, increasing the reaction time from 24 to 48 hours improved yields from 45% to 68% for a structurally similar compound .

Q. How is the compound’ stability assessed under varying pH and temperature conditions?

Methodological Answer: Stability studies involve:

- Accelerated Degradation Tests: Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours, followed by HPLC analysis to detect degradation products .

- Thermogravimetric Analysis (TGA): Determine decomposition temperatures (e.g., >200°C for related sulfonated pyrroles) .

- Light Exposure Tests: UV-Vis spectroscopy monitors photodegradation, with BHT stabilizers preventing radical formation in light-sensitive analogs .

For instance, a methylsulfonyl-containing analog showed 95% stability after 72 hours at pH 7, but degraded rapidly at pH < 3 due to sulfonyl group hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.